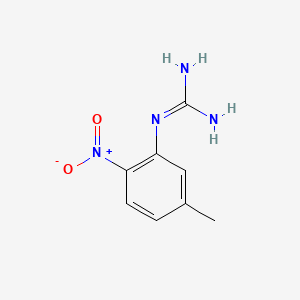
1-(5-Methyl-2-nitrophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-nitrophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a nitrophenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Methyl-2-nitrophenyl)guanidine typically involves the reaction of 5-methyl-2-nitroaniline with a guanylating agent. One common method is the reaction of 5-methyl-2-nitroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This reaction proceeds efficiently in water, making it environmentally friendly. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methyl-2-aminophenyl)guanidine.
Applications De Recherche Scientifique
1-(5-Methyl-2-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is crucial in understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in chemical reactivity and applications.
1-(2-Methyl-5-nitrophenyl)guanidinium picrate: This compound forms stable salts and has distinct crystallographic properties
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(5-methyl-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clé InChI |
VDWRHGJUATYPCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


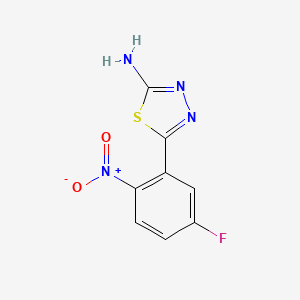
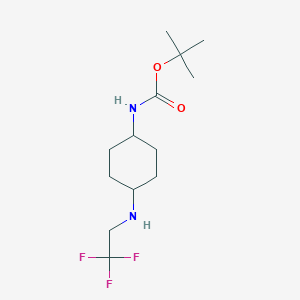
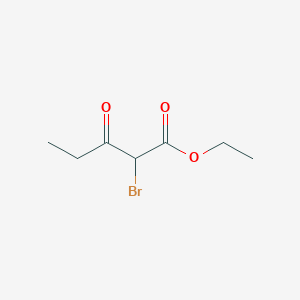
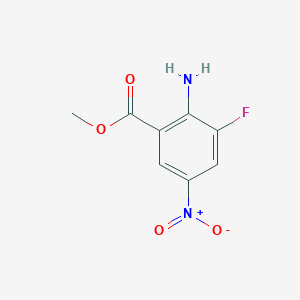

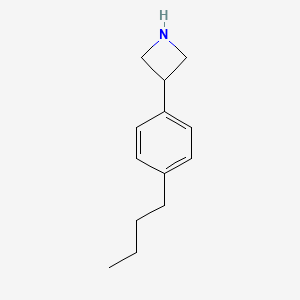
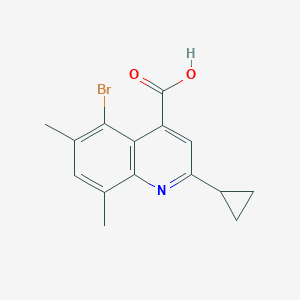
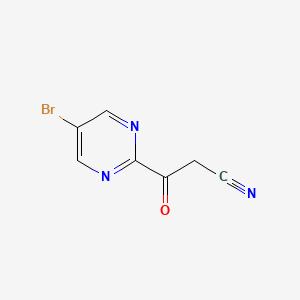

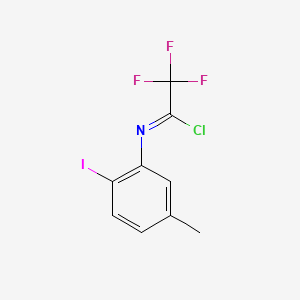

![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)


